molecular formula C12H9IO B1600817 1-Iodo-2-phenoxybenzene CAS No. 34883-46-0

1-Iodo-2-phenoxybenzene

Cat. No.: B1600817
CAS No.: 34883-46-0
M. Wt: 296.1 g/mol
InChI Key: AOZLGVLVAJRLPS-UHFFFAOYSA-N
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Description

1-Iodo-2-phenoxybenzene is an organic compound with the molecular formula C12H9IO. It is a derivative of benzene, where an iodine atom and a phenoxy group are substituted at the first and second positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-phenoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-phenoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom being introduced to the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-2-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2-phenoxybenzene involves its reactivity as an electrophile in substitution reactionsThis reactivity is leveraged in organic synthesis to create diverse chemical structures .

Comparison with Similar Compounds

    Iodobenzene: Similar in structure but lacks the phenoxy group.

    2-Iodophenol: Contains an iodine atom and a hydroxyl group instead of a phenoxy group.

    Phenyl iodide: Another simple iodobenzene derivative.

Properties

IUPAC Name

1-iodo-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZLGVLVAJRLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512386
Record name 1-Iodo-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34883-46-0
Record name 1-Iodo-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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